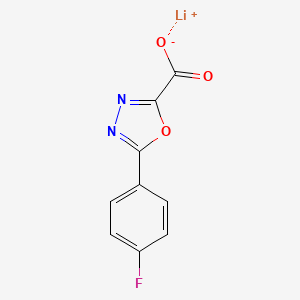
N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. This particular compound is characterized by the presence of a dimethylaminoethyl group and a p-tolyl group attached to the pteridine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 2,4-diaminopteridine with p-tolyl aldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and quinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, its fluorescent properties make it useful in studying cellular processes and molecular interactions.
類似化合物との比較
Similar Compounds
2,4-Diamino-6-(p-tolyl)pteridine: Lacks the dimethylaminoethyl group, making it less versatile in certain applications.
2,4-Diamino-6-(phenyl)pteridine: Contains a phenyl group instead of a p-tolyl group, affecting its chemical reactivity and biological activity.
Uniqueness
N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine is unique due to the presence of both the dimethylaminoethyl and p-tolyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for various applications in research and industry.
特性
IUPAC Name |
2-N-[2-(dimethylamino)ethyl]-4-N-(4-methylphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-12-4-6-13(7-5-12)21-16-14-15(19-9-8-18-14)22-17(23-16)20-10-11-24(2)3/h4-9H,10-11H2,1-3H3,(H2,19,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUJEERUKFXDNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2361865.png)
![5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2361867.png)


![(2Z)-2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one](/img/structure/B2361874.png)


![N-({[(3-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2361879.png)

![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2361881.png)
![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)but-2-enamide](/img/structure/B2361883.png)
![3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2361886.png)


